Rebamipide

Descripción general

Descripción

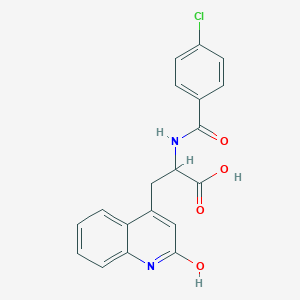

Rebamipide is a gastroprotective agent primarily used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis. It is an amino acid derivative of 2-(1H)-quinolinone and is known for its ability to enhance mucosal defense, scavenge free radicals, and temporarily activate genes encoding cyclooxygenase-2 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rebamipide can be synthesized through various methods, including recrystallization and solvent crystallization. Two crystal forms of this compound have been isolated by recrystallization and characterized by differential thermal analysis, thermogravimetric analysis, powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance . Additionally, four solvates of this compound, including dimethyl sulfoxide solvate, dichloromethane solvate, hydrate, and hemiethanol hemihydrate, were prepared via solvent crystallization .

Industrial Production Methods: Industrial production of this compound involves the use of conventional wet granulation techniques to prepare sustained-release tablets. This method requires making a matrix-type tablet and displaying drug-release through a diffusion mechanism . Another method involves the formulation of lipid nanoemulsions of this compound using hot homogenization and ultrasonication .

Análisis De Reacciones Químicas

2.1. Amidation Reaction

-

Starting Material : Glycine methyl ester

-

Reagents : p-Chlorobenzoyl chloride

-

Conditions :

-

Solvent: Dichloromethane (preferred)

-

Base: Triethylamine

-

Temperature: 0-30 °C

-

-

Yield : Up to 95% under optimal conditions

2.2. Chlorination Reaction

-

Intermediate : Compound derived from the amidation step

-

Reagents : Phosphorus pentachloride

-

Conditions :

-

Solvent: Toluene (preferred)

-

Temperature: 80-110 °C

-

-

Yield : Approximately 90%

2.3. Hydrolysis

-

The final step involves hydrolyzing the chlorinated intermediate to yield rebamipide.

-

Conditions :

-

Solvent: Methanol or ethanol

-

Base: Sodium hydroxide

-

Temperature: 60-65 °C

-

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions, particularly in biological environments where it may interact with reactive species such as hypobromous acid.

3.1. Reaction with Hypobromous Acid

When this compound is incubated with hypobromous acid in a buffered solution, it produces several reaction products, notably:

-

Major Product : 3-bromothis compound

-

Conditions :

-

Buffer: Potassium phosphate at pH 4.7

-

Temperature: 37 °C

-

Duration: 4 hours

-

This reaction indicates that this compound can be modified in inflammatory conditions, potentially affecting its therapeutic efficacy .

3.2. Electrochemical Behavior

Recent studies have developed electrochemical methods to determine this compound concentration using anodic differential pulse voltammetry. The degradation pathways were characterized, showing that this compound undergoes oxidative degradation which can be monitored electrochemically.

Electrochemical Mechanism

-

The oxidation involves a two-electron transfer process.

-

The degradation products were identified using Fourier-transform infrared spectroscopy (FTIR), confirming structural changes during oxidation .

Stability and Degradation Pathways

This compound's stability can be influenced by various factors including pH and temperature, which affect its reactivity and degradation pathways.

4.1. Degradation Products

The degradation of this compound leads to several by-products, which can be characterized as follows:

| Product Name | Method of Formation | Observations |

|---|---|---|

| 3-Bromothis compound | Reaction with hypobromous acid | Major product formed in buffer |

| Oxidative Degradants | Electrochemical oxidation | Loss of electroactivity observed |

These findings are crucial for understanding how this compound behaves under physiological conditions and its potential interactions with other compounds in the body .

Aplicaciones Científicas De Investigación

Rebamipide is a gastro-protective drug initially developed in Japan for treating peptic ulcer disease . It has been shown to be more effective than cetraxate, a drug in the same category, in a randomized, controlled, double-blind study conducted in 1989 . Further studies have clarified its effects on various factors, including cyclooxygenase-2, growth factors, heat-shock proteins, and nitric oxide .

Scientific Research Applications

This compound's mechanisms of action differ from anti-secretory drugs, accelerating and improving ulcer healing and reducing the ulcer recurrence rate . Its major properties include stimulating prostaglandin and mucus glycoprotein synthesis, inhibiting reactive oxygen species, inflammatory cytokines, chemokines, and neutrophil activation .

Gastrointestinal Applications

- Peptic Ulcer Disease: this compound was developed for the treatment of peptic ulcer disease . It accelerates and improves the quality of ulcer healing and reduces the ulcer recurrence rate .

- Erosive Esophagitis: A clinical trial showed that this compound/nizatidine combination therapy for 2 weeks improved mucosal erosion healing compared to nizatidine monotherapy . The test group had a higher efficacy of 62.0% compared to 49.2% in the control group, which was statistically significant .

- Functional Dyspepsia: While this compound was not significantly better than a placebo in reducing overall symptoms after 4 weeks of treatment, it may partially improve specific symptoms such as bloating, belching, and post-meal pain or discomfort . It may also improve the quality of life in Japanese patients with functional dyspepsia .

- NSAID-Induced Ulcers: Continuous co-prescription of this compound significantly reduced the risk of upper gastrointestinal bleeding in new users of NSAIDs . A simple co-prescription pattern for this compound may improve adherence in clinical practice for preventing NSAID-induced ulcers .

- Gastritis: this compound is used for the treatment of gastritis . After H. pylori eradication, this compound treatment improved chronic inflammation in the lesser curvature of the corpus . this compound is a mucoprotective agent that reduces gastrointestinal side effects when administered concomitantly with NSAIDs .

Ophthalmological Applications

- Dry Eye Treatment: this compound is marketed in Japan as an ophthalmic suspension for the treatment of dry eye .

- Lacrimal Duct Protection: this compound protects lacrimal duct epithelial cells (LDECs) via an anti-inflammatory effect and preserves the barrier function of those cells . It also attenuates the IL-6-induced decrease of barrier function between rabbit LDECs in vitro and has protective effects on rabbit LDECs in a BAC-induced lacrimal-duct-damage model that disrupts the tight junctions between the cells in vivo .

Other Applications

Data Tables

Efficacy and Safety of this compound/Nizatidine in Patients with Erosive Esophagitis

| Variables | This compound/Nizatidine (n = 128) | Nizatidine (n = 125) |

|---|---|---|

| Total | 3 (2.34) | 2 (1.60) |

| Gastrointestinal disorders | 3 (2.34) | 1 (0.80) |

| Diarrhea | 2 (1.56) | 0 |

| Dyspepsia | 0 | 1 (0.80) |

| Epigastric discomfort | 1 (0.78) | 0 |

| Nausea | 1 (0.78) | 0 |

| Immune system disorders | 0 | 1 (0.80) |

| Drug hypersensitivity | 0 | 1 (0.80) |

| Skin and subcutaneous tissue disorders | 0 | 1 (0.80) |

| Yellow skin | 0 | 1 (0.80) |

Case Studies

- In a double-blind, placebo-controlled study in Japan, 81 patients with functional dyspepsia were treated with this compound (100 mg, t.i.d.) or placebo for 4 weeks. The results showed that while this compound was not significantly better than placebo in reducing overall symptoms, it may partially improve symptoms like bloating, belching, and pain or discomfort relieved after a meal .

- A study involving 206 patients who had undergone H. pylori eradication, 169 patients who achieved successful eradication were randomly allocated to either a this compound group (n = 82) or an untreated group (n = 87). The final assessment for histological gastritis was possible in 50 cases from the this compound group and 53 cases from the untreated group. The activity and atrophy improved in both groups, but chronic inflammation affecting the lesser curvature of the corpus was significantly improved in the this compound group .

- A study on orthopaedic patients showed that continuous co-prescription of this compound with NSAIDs from the first dose significantly decreased the risk of upper gastrointestinal bleeding .

Mecanismo De Acción

Rebamipide works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It increases the synthesis of prostaglandin E2 in the gastric mucosa, elevates gastric mucous, gastric mucosal blood flow, and secretion of gastric alkaline . Additionally, this compound stimulates gastric mucosal cell growth and decreases gastric mucosa injury by targeting oxygen radicals and reducing their number .

Comparación Con Compuestos Similares

Rebamipide is unique in its ability to enhance mucosal defense and promote ulcer healing. Similar compounds include other gastroprotective agents such as proton pump inhibitors and histamine H2-receptor antagonists. this compound stands out due to its local action at the target organ (the stomach) with virtually no systemic activity . Other similar compounds include sucralfate, misoprostol, and bismuth subsalicylate, which also have gastroprotective properties but differ in their mechanisms of action and side effect profiles.

Actividad Biológica

Rebamipide is a mucoprotective agent primarily used in the treatment of gastric disorders, particularly those associated with inflammation and ulceration. Its biological activity encompasses a variety of mechanisms that contribute to its therapeutic effects in gastrointestinal diseases, including anti-inflammatory, antioxidant, and cytoprotective properties. This article synthesizes recent findings on the biological activity of this compound, supported by case studies and research data.

1. Anti-inflammatory Effects

This compound has been shown to downregulate the expression and activity of phospholipase D (PLD), which is involved in inflammatory processes. A study demonstrated that this compound treatment inhibited the expression of inflammatory cytokines such as IL-6 and IL-8 in gastric cancer cells. This suggests that this compound may play a role in reducing inflammation associated with gastric disorders .

2. Mucosal Protection

This compound enhances mucus glycoprotein synthesis and stimulates prostaglandin production, which contributes to the protective mucosal barrier in the gastrointestinal tract. This mucosal protection is crucial in preventing damage from non-steroidal anti-inflammatory drugs (NSAIDs) and other irritants .

3. Antioxidant Properties

The compound exhibits antioxidant activity by inhibiting the production of reactive oxygen species (ROS), which are implicated in various gastrointestinal diseases. By reducing oxidative stress, this compound helps to protect gastric epithelial cells from damage .

Efficacy in Clinical Studies

Case Study: H. pylori Eradication Therapy

A clinical study assessed the impact of adding this compound to H. pylori eradication regimens. The results indicated that patients receiving this compound alongside standard treatment had a significantly higher eradication rate (88%) compared to the control group (70%) . This highlights this compound's potential to enhance therapeutic outcomes in H. pylori infections.

| Treatment Group | Eradication Rate |

|---|---|

| This compound Group | 88% |

| Control Group | 70% |

Case Study: NSAID-induced Enteropathy

In a multicenter trial, high-dose this compound was evaluated for its efficacy in treating NSAID-induced enteropathy. After eight weeks, patients treated with this compound showed a significant reduction in mucosal breaks compared to the placebo group, with a p-value of 0.046 indicating statistical significance .

| Group | Baseline Mucosal Breaks | Mucosal Breaks After Treatment | p-value |

|---|---|---|---|

| This compound | 4.0 | 2.0 | 0.046 |

| Placebo | 6.0 | 3.0 | 0.08 |

Safety Profile

This compound is generally well-tolerated, with few reported side effects. In studies assessing its safety during NSAID co-prescription, only mild adverse effects such as skin rash were noted, which resolved without discontinuation of therapy . Continuous use of this compound has been associated with a significant reduction in upper gastrointestinal bleeding risks among patients using NSAIDs .

Propiedades

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045937 | |

| Record name | Rebamipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90098-04-7 | |

| Record name | Rebamipide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebamipide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebamipide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rebamipide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rebamipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rebamipide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAMIPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.